7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate
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Overview
Description
7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its unique diazenyl functional group, which is often associated with azo compounds. The presence of the octylphenyl group adds to its hydrophobic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate typically involves a multi-step process. The initial step often includes the diazotization of 4-octylaniline to form the diazonium salt. This is followed by a coupling reaction with 4-hydroxybenzene to introduce the diazenyl group. The resulting intermediate is then reacted with 7-bromoheptyl prop-2-enoate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty polymers and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is particularly useful in the development of photoresponsive materials and systems. The compound’s hydrophobic octylphenyl group allows it to interact with lipid membranes, potentially affecting membrane dynamics and function.
Comparison with Similar Compounds
Similar Compounds
- 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl methacrylate
- 7-[4-[(4-octylphenyl)diazenyl]phenoxy]heptyl prop-2-enoate
Uniqueness
Compared to similar compounds, 7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate stands out due to its specific structural features, such as the length of the heptyl chain and the presence of the prop-2-enoate group
Properties
CAS No. |
918902-21-3 |
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Molecular Formula |
C30H42N2O3 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
7-[4-[(4-octylphenyl)diazenyl]phenoxy]heptyl prop-2-enoate |
InChI |
InChI=1S/C30H42N2O3/c1-3-5-6-7-9-12-15-26-16-18-27(19-17-26)31-32-28-20-22-29(23-21-28)34-24-13-10-8-11-14-25-35-30(33)4-2/h4,16-23H,2-3,5-15,24-25H2,1H3 |
InChI Key |
GRYZZOTWLJVQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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